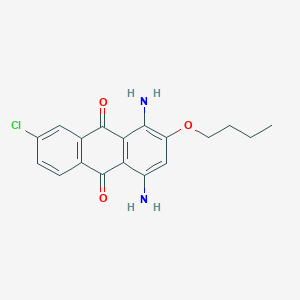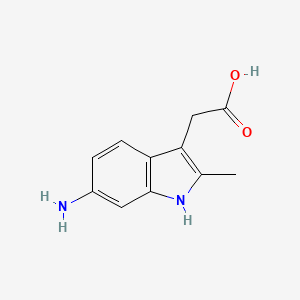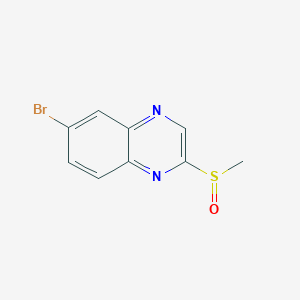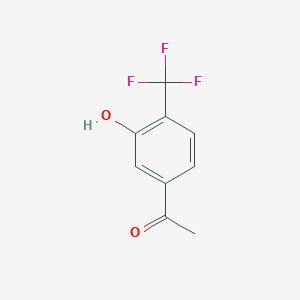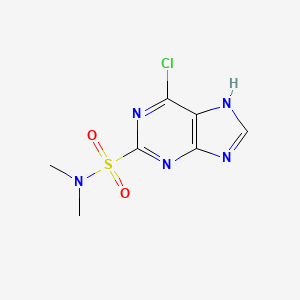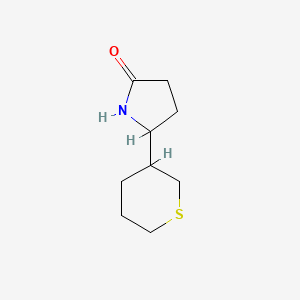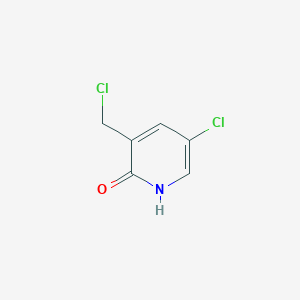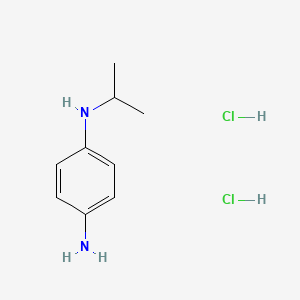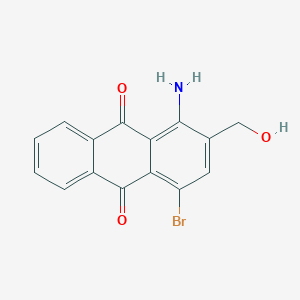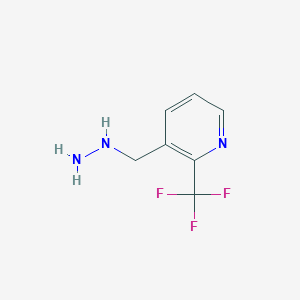
3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinylmethyl group and the trifluoromethyl group onto the pyridine ring. One common method involves the reaction of 2-(trifluoromethyl)pyridine with hydrazine under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the hydrazinylmethyl or trifluoromethyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism by which 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The hydrazinylmethyl group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
3-(Methyl)-2-(trifluoromethyl)pyridine: This compound lacks the hydrazinyl group, which may result in different chemical and biological properties.
3-(Hydrazinylmethyl)-2-(methyl)pyridine: This compound lacks the trifluoromethyl group, which can significantly alter its reactivity and applications. The presence of both the hydrazinylmethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications
Propiedades
Fórmula molecular |
C7H8F3N3 |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)pyridin-3-yl]methylhydrazine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-5(4-13-11)2-1-3-12-6/h1-3,13H,4,11H2 |
Clave InChI |
CDIQBCDCVYBJSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(F)(F)F)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


